LogP Differentiation: Intermediate Lipophilicity Relative to Unsubstituted Phenyl and Benzenesulfonyl Analogs
The target compound exhibits a calculated LogP of 2.39, which is approximately 0.4 log units higher than the unsubstituted phenyl analog (LogP 1.99) and substantially lower than the benzenesulfonyl-extended analog (LogP 3.65) . This intermediate lipophilicity positions the compound favorably within the typical oral drug-likeness range (LogP 1–3), whereas the benzenesulfonyl analog exceeds this window and the unsubstituted phenyl analog lies closer to the lower boundary [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39 (ChemScene computational chemistry data) |
| Comparator Or Baseline | Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate (CAS 358992-20-8): LogP = 1.99; Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS 399001-03-7): LogP = 3.65 |
| Quantified Difference | ΔLogP = +0.40 vs. phenyl analog; ΔLogP = –1.26 vs. benzenesulfonyl analog |
| Conditions | Computational LogP predictions from vendor-provided data; calculation methodology may vary between sources |
Why This Matters
LogP is a primary determinant of aqueous solubility and passive membrane permeability; the target compound's intermediate value may offer a more balanced permeability-solubility profile than either comparator, which is relevant for both biochemical assay compatibility and in vivo ADME properties.
- [1] NEUROTOXKB Neurotoxicants Knowledgebase. Ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS 399001-03-7): Log P = 3.6512, TPSA = 44.76 Ų. View Source
